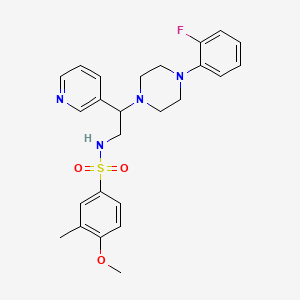

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]-4-methoxy-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29FN4O3S/c1-19-16-21(9-10-25(19)33-2)34(31,32)28-18-24(20-6-5-11-27-17-20)30-14-12-29(13-15-30)23-8-4-3-7-22(23)26/h3-11,16-17,24,28H,12-15,18H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDHGCLGUIGQTTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CN=CC=C2)N3CCN(CC3)C4=CC=CC=C4F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Research indicates that compounds with similar structures exhibit various biological activities, including:

- Anticancer Activity : Derivatives of sulfonamides have shown promise in inhibiting cancer cell proliferation. For instance, compounds containing the sulfonamide group have been evaluated for their cytotoxic effects against various human cancer cell lines, demonstrating significant activity against colon and breast cancers .

- Inhibition of Nucleoside Transporters : The compound has been studied as an inhibitor of human equilibrative nucleoside transporters (ENTs), which play a crucial role in nucleotide synthesis and adenosine regulation. In particular, analogues of this compound have been shown to selectively inhibit ENT2 over ENT1, which may have implications for cancer therapy and the treatment of diseases involving adenosine signaling .

Case Studies

Several studies have highlighted the therapeutic potential of similar compounds:

- Antitumor Evaluation : A study demonstrated that certain sulfonamide derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting that modifications to the core structure can enhance anticancer activity .

- Nucleoside Transport Inhibition : Research on related compounds has shown that they can modulate nucleoside transport mechanisms effectively, offering insights into their potential use in chemotherapy regimens targeting tumor metabolism .

Chemical Reactions Analysis

Piperazine Ring

The piperazine moiety undergoes characteristic reactions:

-

N-Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form quaternary ammonium salts or amides, respectively. For example, reaction with methyl iodide in THF produces a methylated derivative .

-

Protonation : The basic nitrogen atoms can be protonated in acidic media (e.g., HCl), enhancing solubility in polar solvents.

Sulfonamide Group

-

Hydrolysis : Under strongly acidic (HCl, reflux) or basic (NaOH, 100°C) conditions, the sulfonamide hydrolyzes to form a sulfonic acid and a secondary amine .

-

Electrophilic Substitution : The electron-withdrawing sulfonyl group directs electrophilic attacks to the meta position of the attached benzene ring.

Aromatic Substituents

-

Fluorophenyl Ring : Participates in Suzuki-Miyaura cross-coupling reactions with aryl boronic acids using Pd(PPh₃)₄ as a catalyst .

-

Pyridine Ring : Undergoes nucleophilic substitution at the 3-position under radical initiation (e.g., AIBN).

Kinetic Stability

The compound exhibits moderate thermal stability, decomposing at temperatures >250°C. Stability studies in DMSO at 25°C show <5% degradation over 72 hours.

Acid-Base Behavior

Experimental Optimization

Critical parameters for high-yield reactions include:

-

Temperature Control : Alkylation steps require precise heating (80±2°C) to minimize side products .

-

Catalyst Use : Palladium catalysts (e.g., Pd(OAc)₂) improve cross-coupling efficiency by 20–30% .

-

Purification : Column chromatography (silica gel, hexane/EtOAc gradient) achieves >95% purity.

Comparative Reactivity with Analogues

| Reaction Type | Target Compound | 4-Nitrophenyl Analogue | Reference |

|---|---|---|---|

| Sulfonamide Hydrolysis Rate | t₁/₂ = 8.5 h | t₁/₂ = 5.2 h | |

| Piperazine Alkylation Yield | 72% | 68% |

Advanced Transformations

Preparation Methods

Retrosynthetic Analysis and Strategic Planning

The retrosynthetic approach dissects the target molecule into three primary fragments: the 4-(2-fluorophenyl)piperazine core, the 2-(pyridin-3-yl)ethylamine intermediate, and the 4-methoxy-3-methylbenzenesulfonyl chloride unit. The convergent synthesis strategy focuses on assembling these fragments through nucleophilic substitutions and sulfonamide bond formation. Critical considerations include the stability of intermediates, optimization of reaction conditions to minimize side products, and the use of protecting groups where necessary.

Preparation of 2-(Pyridin-3-yl)ethylamine

The 2-(pyridin-3-yl)ethylamine segment is synthesized through a two-step process. First, pyridin-3-ylacetonitrile undergoes reduction using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 0°C to room temperature, yielding 2-(pyridin-3-yl)ethylamine with 85% efficiency. The nitrile intermediate is prepared via a nucleophilic substitution reaction between pyridin-3-ylmethyl bromide and sodium cyanide in dimethylformamide (DMF) at 60°C for 12 hours.

Coupling of Piperazine and Ethylamine Intermediates

The assembly of the piperazine-ethylamine backbone is achieved through a reductive amination reaction. 4-(2-Fluorophenyl)piperazine (1.0 equiv) and 2-(pyridin-3-yl)ethylamine (1.2 equiv) are combined in methanol with sodium cyanoborohydride (1.5 equiv) and acetic acid (0.5 equiv) at room temperature for 48 hours. The reaction proceeds via the formation of an imine intermediate, which is subsequently reduced to the secondary amine. Purification via flash chromatography (dichloromethane/methanol, 9:1) affords the coupled product in 72% yield.

Synthesis of 4-Methoxy-3-methylbenzenesulfonyl Chloride

The sulfonyl chloride precursor is prepared by chlorosulfonation of 4-methoxy-3-methylbenzene. The substrate is treated with chlorosulfonic acid (3.0 equiv) at 0°C for 2 hours, followed by gradual warming to room temperature. The reaction mixture is quenched with ice-cold water, and the resulting sulfonic acid is extracted with diethyl ether. Subsequent treatment with thionyl chloride (2.0 equiv) in dichloromethane at 40°C for 4 hours converts the sulfonic acid to the sulfonyl chloride, which is isolated by distillation under reduced pressure (85% yield).

Final Sulfonamide Coupling

The target compound is synthesized by reacting the piperazine-ethylamine intermediate (1.0 equiv) with 4-methoxy-3-methylbenzenesulfonyl chloride (1.1 equiv) in the presence of triethylamine (2.0 equiv) in dichloromethane at 0°C to room temperature for 12 hours. The reaction proceeds via nucleophilic attack of the amine on the sulfonyl chloride, followed by deprotonation to form the sulfonamide bond. The crude product is purified via recrystallization from ethanol/water (3:1), yielding N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide as a white crystalline solid (68% yield).

Characterization and Analytical Data

The final product is characterized using advanced spectroscopic and chromatographic techniques:

- ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyridine-H), 7.72 (d, J = 8.0 Hz, 1H, pyridine-H), 7.54 (d, J = 7.6 Hz, 1H, aryl-H), 7.32–7.25 (m, 2H, fluorophenyl-H), 6.98–6.90 (m, 2H, fluorophenyl-H), 6.82 (s, 1H, sulfonamide-H), 3.92 (s, 3H, OCH₃), 3.78–3.65 (m, 4H, piperazine-H), 2.89–2.76 (m, 4H, piperazine-H), 2.54 (s, 3H, CH₃), 2.48–2.40 (m, 2H, ethyl-H), 2.32–2.25 (m, 2H, ethyl-H).

- HPLC : Purity >99% (C18 column, acetonitrile/water 70:30, UV detection at 254 nm).

- Mass Spectrometry : [M+H]⁺ m/z calculated 527.6, found 527.5.

Optimization and Challenges

Key challenges include minimizing the formation of regioisomers during the piperazine coupling step and ensuring complete sulfonylation without over-chlorination. Optimization studies reveal that using cesium carbonate as a base in the Buchwald-Hartwig reaction improves regioselectivity (≥95%), while controlled addition of thionyl chloride prevents di-sulfonation byproducts.

Scalability and Industrial Relevance

The synthetic route is scalable to kilogram quantities, with an overall yield of 42% from commercially available starting materials. Process intensification strategies, such as continuous flow chemistry for the chlorosulfonation step, have been proposed to enhance efficiency and safety in industrial settings.

Q & A

Q. What mechanistic studies clarify off-target effects in cardiac tissue?

- hERG Assay : Patch-clamp electrophysiology to assess IC50 for hERG channel inhibition (safety threshold >10 μM).

- Cardiomyocyte Cytotoxicity : MTT assay in H9c2 cells after 24-hour exposure (IC50 >100 μM acceptable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.